N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O4S/c23-17-6-10-20(11-7-17)32(30,31)27-14-2-1-3-19(27)12-13-25-21(28)22(29)26-15-16-4-8-18(24)9-5-16/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPZPCZCICPFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C23H28ClN3O4S, with a molecular weight of approximately 478.0 g/mol. The structural components include:
- Piperidine Ring : Known for its role in various biological activities.
- Sulfonamide Group : Associated with antibacterial and enzyme inhibitory properties.
- Oxalamide Moiety : Implicated in modulating biological interactions.
These structural features suggest potential interactions with various biological targets, making the compound a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:
- Modulation of Neurotransmission : The compound has been shown to influence neurotransmitter systems, potentially aiding in the treatment of central nervous system disorders.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Pharmacological Applications
The compound's diverse biological activities suggest several potential applications:
- Psychiatric Disorders : Its interaction with serotonin receptors points towards possible use in treating mood disorders.
- Antimicrobial Treatments : Given its antibacterial properties, it may serve as a lead compound in developing new antibiotics .
- Cancer Therapy : The sulfonamide group's known anticancer properties could be leveraged in oncological research .
Case Studies and Experimental Data
Recent studies have investigated the biological activity of related compounds bearing similar structural motifs. For instance, compounds with piperidine and sulfonamide functionalities have demonstrated:
| Compound | Activity | IC50 Value |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | AChE Inhibition | 0.63 ± 0.001 μM |
| Various Sulfonamide Derivatives | Antibacterial | Moderate to Strong |
These findings highlight the promising pharmacological profiles of compounds similar to this compound.
In Silico Studies
Docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies reveal that the sulfonamide group can effectively engage with enzyme active sites, while the piperidine ring may modulate receptor activity . Such insights are crucial for understanding the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
